hTYR IC₅₀: ~200-Fold Improvement Over Parent Compound 6
hTYR/AbTYR-IN-1 (compound 7) inhibited recombinant human tyrosinase with an IC₅₀ of 5.4 μM, representing a ~200-fold potency enhancement over its direct parent scaffold, compound 6, which exhibited only marginal hTYR inhibition (IC₅₀ = 1.1 mM) and failed to achieve complete enzyme suppression [1]. Both IC₅₀ values were determined in the same L-DOPA oxidase assay under identical experimental conditions, enabling a reliable direct comparison [1].
| Evidence Dimension | IC₅₀ for human tyrosinase (hTYR) inhibition |
|---|---|
| Target Compound Data | 5.4 μM |
| Comparator Or Baseline | Compound 6 (parent 4-(4-hydroxyphenyl)piperazin-1-yl derivative lacking the 2-methoxybenzoyl substitution): IC₅₀ = 1.1 mM |
| Quantified Difference | ~200-fold improvement (1,100 μM / 5.4 μM) |
| Conditions | L-DOPA oxidase spectrophotometric assay; recombinant intramelanosomal domain of human tyrosinase; non-linear regression (GraphPad Prism 9). Same assay conditions for both compounds within the same study [1]. |
Why This Matters
This dramatic improvement demonstrates that the 2-methoxybenzoyl tail is a critical pharmacophoric element for hTYR engagement, meaning that researchers cannot use the parent compound 6 as a functional proxy for compound 7 in human-relevant studies.
- [1] Ricci F, Schira K, Khettabi L, Lombardo L, Mirabile S, Gitto R, Soler-Lopez M, Scheuermann J, Wolber G, De Luca L. Computational methods to analyze and predict the binding mode of inhibitors targeting both human and mushroom tyrosinase. Eur J Med Chem. 2023 Nov 15;260:115771. DOI: 10.1016/j.ejmech.2023.115771 View Source
